3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
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Description
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Scientific Research Applications
Anaerobic O-demethylations by Sporomusa ovata
Research demonstrates the broad O-methyl ether cleavage capacity of 3,4-dimethoxybenzoate-induced enzymes in Sporomusa ovata, highlighting a potential pathway for the anaerobic degradation of similar compounds under specific environmental conditions (Stupperich, Konle, & Eckerskorn, 1996).
Synthesis and Structure of Pyrazole Ligands
The reaction of related 4-oxo-4H-chromones with N-methylhydrazine forms highly substituted pyrazoles, used as ligands in platinum(II) and palladium(II) complexes. This synthesis showcases the compound's potential in forming complex structures with metal ions, indicating its relevance in materials science and catalysis (Budzisz, Małecka, & Nawrot, 2004).
Novel 3-Methoxyphenyl Chromenone Crown Ethers
A study on the synthesis of chromenone crown ethers from dihydroxy-2H-chromenones explores their potential applications in forming complexes with sodium and potassium ions, revealing insights into their use in chemical sensing and separation technologies (Gündüz et al., 2006).
Domino Friedel-Crafts Acylation/Annulation
The synthesis of 2,3-disubstituted chromen-4-one derivatives via a domino process involving internal alkynes and 2-methoxybenzoyl chlorides highlights a method for creating diverse organic compounds efficiently, which could be pivotal in pharmaceutical synthesis and organic chemistry research (Bam & Chalifoux, 2018).
Methanol Production from Aromatic Acids
The oxidation of trimethoxybenzoic acid by Pseudomonas putida, yielding methanol among other products, offers insights into microbial pathways for converting complex organic molecules into simpler ones, with implications for bioremediation and bioconversion processes (Donnelly & Dagley, 1980).
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-15-24(17-7-12-21(30-3)23(13-17)31-4)25(27)20-11-10-19(14-22(20)32-15)33-26(28)16-5-8-18(29-2)9-6-16/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWFPYPAHFNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.